molecular formula C9H9BrFN B13314990 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole

Cat. No.: B13314990
M. Wt: 230.08 g/mol
InChI Key: PHVZZCYBKUQOPF-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific substitutions of bromine and fluorine can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include continuous flow chemistry techniques and the use of automated reactors to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Selectfluor: Used for fluorination.

    Palladium Catalysts: Used in coupling reactions.

    Acids and Bases: Used to control the pH and facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indoles .

Scientific Research Applications

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydro-1H-indole
  • 7-Bromo-2,3-dihydro-1H-indole
  • 4-Methyl-2,3-dihydro-1H-indole

Uniqueness

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole is unique due to the combination of bromine, fluorine, and methyl substitutions on the indole ring. This specific substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

5-bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9BrFN/c1-5-6-2-3-12-9(6)8(11)4-7(5)10/h4,12H,2-3H2,1H3

InChI Key

PHVZZCYBKUQOPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1CCN2)F)Br

Origin of Product

United States

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